1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1-prop-2-en-1-ylurea
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Overview
Description
3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Urea Derivative: This can be done by reacting isocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring or the urea moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting cellular processes and leading to cell death. The oxadiazole ring is known for its ability to interact with biological molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE
- (E)-1-(2,4,6-TRIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE
Uniqueness
3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA stands out due to its combination of an oxadiazole ring and urea moiety, which imparts unique chemical and biological properties. This makes it more versatile in its applications compared to similar compounds.
Properties
Molecular Formula |
C21H22N4O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)-1-prop-2-enylurea |
InChI |
InChI=1S/C21H22N4O3/c1-4-12-25(21(26)22-17-7-5-6-15(2)13-17)14-19-23-20(24-28-19)16-8-10-18(27-3)11-9-16/h4-11,13H,1,12,14H2,2-3H3,(H,22,26) |
InChI Key |
VCTSQXCVEIKRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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